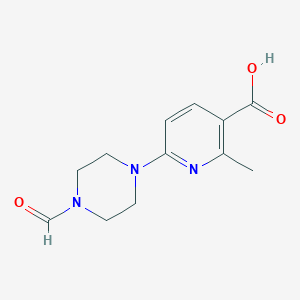

6-(4-Formylpiperazin-1-yl)-2-methylnicotinicacid

Description

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is a nicotinic acid derivative featuring a 4-formylpiperazine substituent at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and biochemical research due to its structural versatility. For instance, its imidazolide derivative (NAI-N3) is utilized in RNA labeling and detection methods such as Click-encoded rolling FISH (fluorescence in situ hybridization), where it enables selective acylation of RNA 2′-hydroxyl groups in single-stranded regions . The formyl group on the piperazine ring enhances reactivity, making it a valuable intermediate for further functionalization.

Properties

Molecular Formula |

C12H15N3O3 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H15N3O3/c1-9-10(12(17)18)2-3-11(13-9)15-6-4-14(8-16)5-7-15/h2-3,8H,4-7H2,1H3,(H,17,18) |

InChI Key |

RKWFBVHZYMZKNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methylnicotinic acid with 4-formylpiperazine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of high-throughput screening and continuous flow chemistry can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 6-(4-Carboxypiperazin-1-yl)-2-methylnicotinic acid.

Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-2-methylnicotinic acid.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nicotinic acid moiety may interact with receptors or other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(4-Methylpiperazin-1-yl)nicotinic Acid

- Structure : Replaces the formyl group with a methyl group on the piperazine ring.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.26 g/mol .

- Higher hydrophobicity (logP ~0.8 vs. ~0.3 for the formyl analog), influencing solubility and membrane permeability.

- Applications : Primarily used as a building block in pharmaceutical synthesis (e.g., kinase inhibitors).

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid

- Structure : Incorporates a phenyl group at the 2-position of the piperazine ring and a methyl group at the 4-position.

- Molecular Formula : C₁₇H₁₉N₃O₂

- Molecular Weight : 297.36 g/mol .

- Key Differences: The phenyl group introduces steric bulk, which may hinder binding to biological targets compared to the smaller formyl group.

6-((4-Methylpiperazin-1-yl)methyl)nicotinic Acid

- Structure : Features a methylpiperazinylmethyl spacer between the nicotinic acid and the piperazine ring.

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.28 g/mol .

- Reduced electron-withdrawing effects compared to the formyl group, altering reactivity in chemical modifications.

2-(4-Formylpiperazin-1-yl)acetic Acid

- Structure : Replaces the nicotinic acid backbone with an acetic acid moiety.

- Molecular Formula : C₇H₁₂N₂O₃

- Molecular Weight : 172.18 g/mol .

- Key Differences :

- Shorter carbon chain and lack of aromaticity reduce interactions with RNA or protein targets.

- Primarily used as a linker in peptide synthesis due to its bifunctional reactivity (formyl and carboxylic acid groups).

Comparative Analysis Table

Functional and Reactivity Insights

- Electrophilic Reactivity : The formyl group in 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid facilitates nucleophilic additions (e.g., hydrazine coupling), critical for probe synthesis . Methyl or phenyl analogs lack this reactivity.

- RNA Interaction : NAI-N3 (derived from the target compound) selectively acylates RNA 2′-OH groups in single-stranded regions, whereas methylpiperazine analogs show reduced specificity due to lower electrophilicity .

- Thermodynamic Stability : The formyl group increases polarity, improving solubility in aqueous buffers compared to methyl-substituted derivatives .

Biological Activity

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid |

| SMILES Representation | CC1=C(N=C(C(=C1C(=O)O)N)N)N)C=O |

The biological activity of 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding: The compound may exhibit affinity for nicotinic acetylcholine receptors, influencing neurotransmission.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

Antiviral Activity

Recent studies have indicated that derivatives of nicotinic acid can exhibit antiviral properties. For instance, compounds structurally related to 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid have shown efficacy in inhibiting viral replication stages, particularly in Hepatitis C virus (HCV) models.

Antibacterial Activity

The compound has also been examined for its antibacterial potential. Research suggests that the presence of the piperazine moiety enhances the antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Antiviral Properties:

- Objective: To evaluate the effectiveness of 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid against HCV.

- Method: In vitro assays were conducted using Huh7.5 cell lines infected with HCV.

- Findings: The compound demonstrated significant inhibition of HCV replication with an EC50 value indicating high potency.

-

Study on Antibacterial Effects:

- Objective: To assess the antibacterial activity against resistant strains.

- Method: Disk diffusion method was used to test various bacterial strains.

- Findings: The compound exhibited a broad spectrum of activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Summary of Biological Activities

The following table summarizes the key biological activities associated with 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid:

| Activity Type | Target Pathogen/Condition | Efficacy |

|---|---|---|

| Antiviral | Hepatitis C Virus | High potency (EC50 < 0.05 μM) |

| Antibacterial | Gram-positive and Gram-negative bacteria | Broad spectrum against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.